molecular formula C10H10ClF6N B13565817 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride

2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride

Cat. No.: B13565817
M. Wt: 293.63 g/mol
InChI Key: IHJYJCHMLCHIFM-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, where reagents like halogens or nitrating agents are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylacetonitrile
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

Comparison: Compared to these similar compounds, 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is unique due to its ethanamine moiety, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C10H10ClF6N

Molecular Weight

293.63 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H9F6N.ClH/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16;/h3-5H,1-2,17H2;1H

InChI Key

IHJYJCHMLCHIFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN.Cl

Origin of Product

United States

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